

Application Notes and Protocols: 3-Chloro-1-methoxyheptane as a Synthetic Intermediate

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Compound of Interest

Compound Name: 3-Chloro-1-methoxyheptane

Cat. No.: B15467044

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These application notes provide a comprehensive overview of the utility of **3-Chloro-1-methoxyheptane** as a versatile intermediate in organic synthesis. Due to its bifunctional nature, possessing both a reactive secondary chloride and a stable methoxy ether, this compound serves as a valuable building block for the introduction of the 1-methoxyheptan-3-yl moiety into a variety of molecular scaffolds. The following sections detail its principal applications in nucleophilic substitution and organometallic reactions, providing detailed experimental protocols and representative data.

Synthesis of Amines via Nucleophilic Substitution

A significant application of **3-Chloro-1-methoxyheptane** is in the synthesis of substituted amines, particularly 1-methoxyheptan-3-amine. This amine can serve as a crucial intermediate in the development of pharmacologically active molecules. The reaction proceeds via a standard SN2 mechanism, where an amine nucleophile displaces the chloride leaving group.

A key example of its utility is demonstrated in the synthesis of pyrimidine compounds with potential therapeutic applications. In this context, 1-methoxyheptan-3-amine, derived from **3-Chloro-1-methoxyheptane**, is a key building block.^[1]

Experimental Protocol: Synthesis of 1-methoxyheptan-3-amine

This protocol describes a representative procedure for the amination of **3-Chloro-1-methoxyheptane** using ammonia.

Materials:

- **3-Chloro-1-methoxyheptane**
- Anhydrous ammonia (or a concentrated aqueous solution)
- Ethanol (or another suitable polar solvent)
- A sealed reaction vessel (e.g., a pressure vessel or a sealed tube)
- Diethyl ether
- Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Distillation apparatus

Procedure:

- In a suitable pressure vessel, dissolve **3-Chloro-1-methoxyheptane** (1 equivalent) in ethanol.
- Cool the solution in a dry ice/acetone bath and carefully add an excess of anhydrous ammonia (e.g., 10-20 equivalents).
- Seal the vessel and allow it to warm to room temperature.
- Heat the reaction mixture to a temperature between 80-120°C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using TLC or GC-MS.

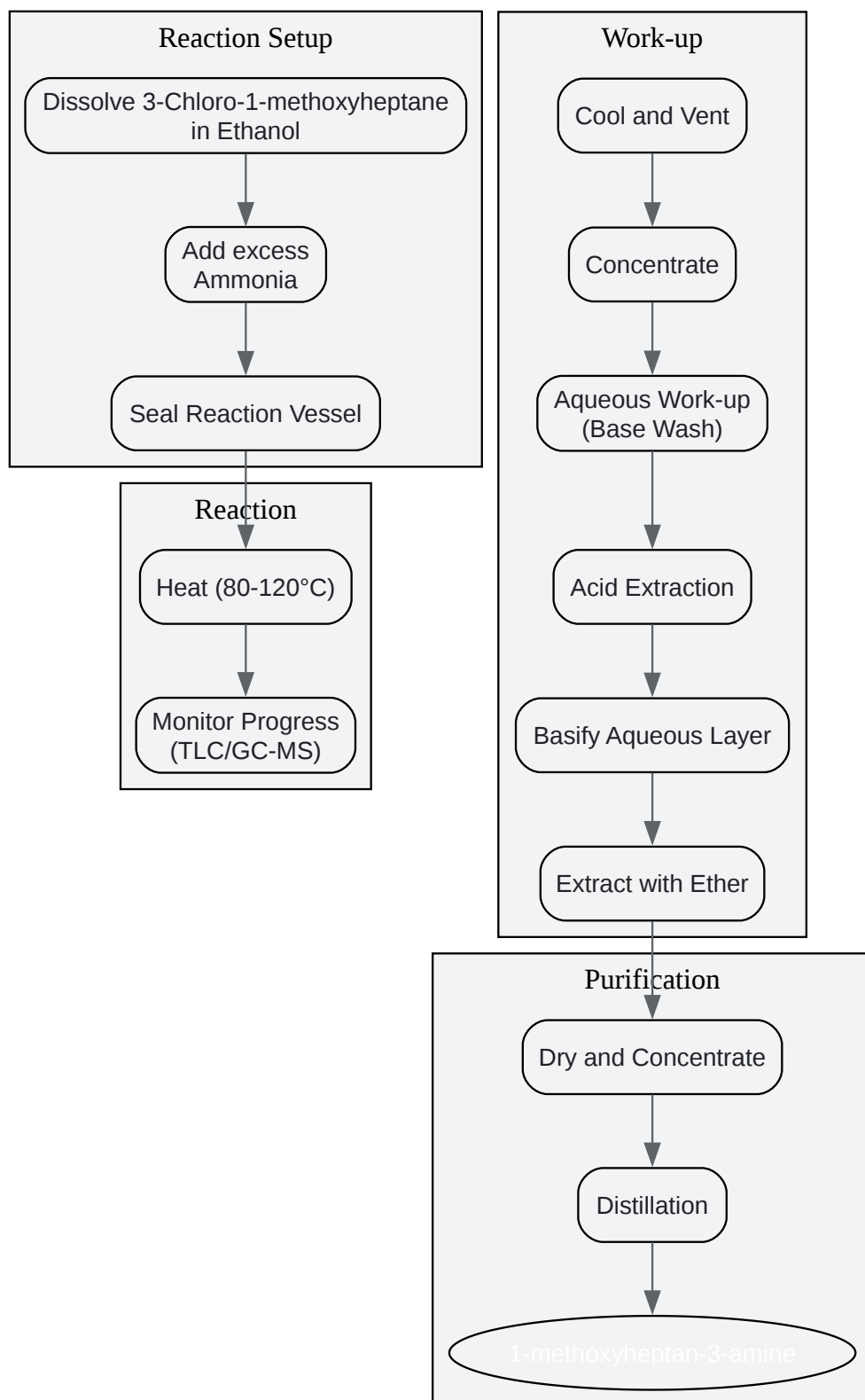
- After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.
- Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
- Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution and then brine.
- To isolate the free amine, extract the organic layer with a dilute aqueous HCl solution.
- Wash the aqueous layer with diethyl ether to remove any unreacted starting material.
- Basify the aqueous layer with a cold aqueous NaOH solution until a pH > 12 is achieved.
- Extract the liberated amine with several portions of diethyl ether.
- Combine the organic extracts, dry over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude 1-methoxyheptan-3-amine.
- Purify the product by distillation under reduced pressure.

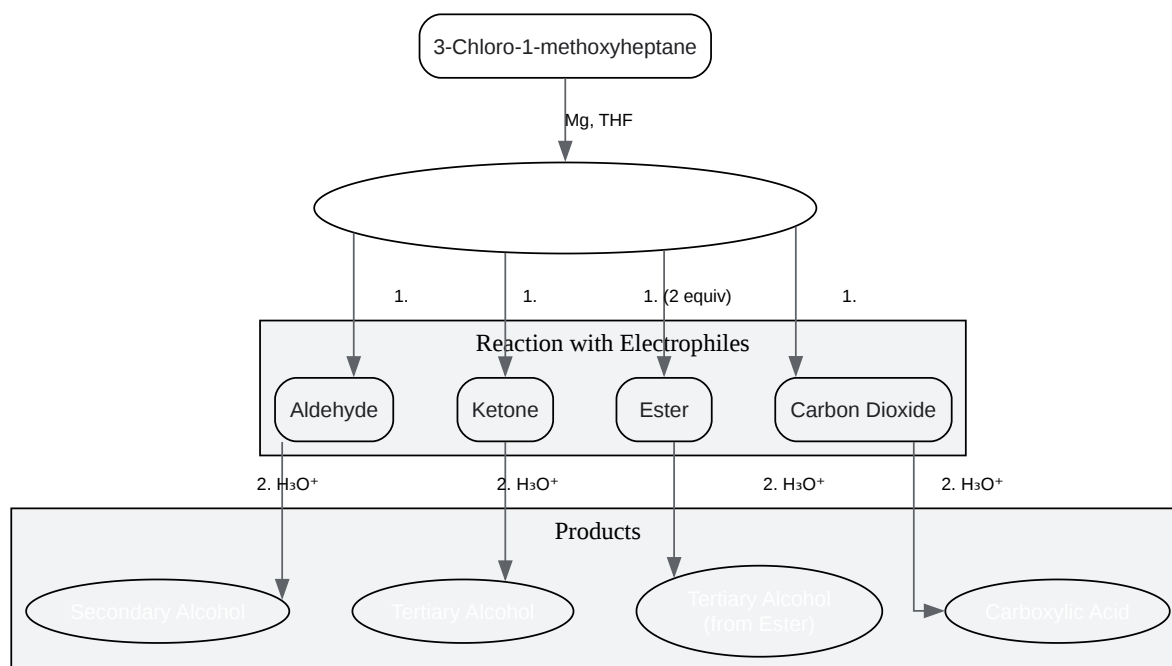
Quantitative Data

Reactant/Product	Molecular Weight (g/mol)	Molar Ratio	Representative Yield (%)
3-Chloro-1-methoxyheptane	164.68	1	-
Ammonia	17.03	10-20	-
1-methoxyheptan-3-amine	145.26	-	70-85

Note: Yields are representative and can vary based on reaction conditions and scale.

Experimental Workflow





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References

- 1. WO2018106606A1 - Pyrimidine compounds containing acidic groups - Google Patents [patents.google.com]
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